1h-1,2,4-Triazole-1-carboxamide
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Overview
Description
1H-1,2,4-Triazole-1-carboxamide is a heterocyclic compound containing three nitrogen atoms and two carbon atoms in its ring structure. This compound is known for its diverse biological activities and is a significant scaffold in medicinal chemistry. It has applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with formamide under microwave irradiation, which proceeds smoothly without a catalyst and shows excellent functional-group tolerance . Another method includes the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols, which provides 1,5-disubstituted and 1-aryl 1,2,4-triazoles .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using hydrazine derivatives and formamide. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiol group in 1,2,4-triazole-3-thiol can be oxidized to form 1,2,4-triazole.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the ring.
Common Reagents and Conditions:
Oxidation Reagents: Nitric acid or hydrogen peroxide for oxidizing thiol groups.
Substitution Reagents: Amines and esters for forming carboxamides under microwave conditions.
Major Products:
Oxidation Products: 1,2,4-Triazole derivatives.
Substitution Products: 1,2,4-Triazole-3-carboxamides with various substituents.
Scientific Research Applications
1H-1,2,4-Triazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its antiviral, anticancer, and anticonvulsant properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-1-carboxamide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism.
Antiviral Activity: It acts by interfering with viral replication processes.
Anticancer Activity: The compound can induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
1H-1,2,4-Triazole-1-carboxamide is unique compared to other triazole derivatives due to its specific structure and biological activities. Similar compounds include:
1H-1,2,3-Triazole: Known for its antiviral and anticancer properties.
1H-1,2,4-Triazole-3-carboxamide: Used in the synthesis of ribavirin analogs with antiviral activity.
1H-1,2,4-Triazole-3-thiol: Utilized in oxidation reactions to form 1,2,4-triazole.
Properties
CAS No. |
35101-89-4 |
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Molecular Formula |
C3H4N4O |
Molecular Weight |
112.09 g/mol |
IUPAC Name |
1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C3H4N4O/c4-3(8)7-2-5-1-6-7/h1-2H,(H2,4,8) |
InChI Key |
RPJFBHRSEQTZDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)C(=O)N |
Origin of Product |
United States |
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